molecular formula C18H16N4O2 B11397055 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11397055
M. Wt: 320.3 g/mol
InChI Key: QZJABQPOOLAOOT-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid derivative.

    Formation of the Pyrrolone Ring: Using a cyclization reaction involving an amine and a ketone or aldehyde.

    Coupling Reactions: To introduce the methoxyphenyl group and other substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological systems.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Could be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds with similar pyrrolone structures.

Uniqueness

The unique combination of the benzodiazole and pyrrolone rings, along with the specific substituents, gives “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” distinct properties that may not be found in other compounds.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16N4O2/c1-24-15-9-5-4-8-13(15)22-10-14(23)16(17(22)19)18-20-11-6-2-3-7-12(11)21-18/h2-9,19,23H,10H2,1H3,(H,20,21)

InChI Key

QZJABQPOOLAOOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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